

Application Notes and Protocols for Measuring ZSQ836 Cytotoxicity using CCK-8 Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ZSQ836 is a potent and orally bioavailable dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3] These kinases are crucial regulators of transcriptional elongation and are implicated in the progression of various cancers, including ovarian cancer.[4][5][6] Inhibition of CDK12/13 by ZSQ836 has been shown to induce DNA damage and apoptosis in cancer cells, making it a promising therapeutic agent. [1][2][7] The Cell Counting Kit-8 (CCK-8) assay is a sensitive, colorimetric method used to assess cell viability and cytotoxicity.[8] This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases in viable cells to produce a water-soluble formazan dye.[8][9] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.

These application notes provide a detailed protocol for utilizing the CCK-8 assay to measure the cytotoxic effects of **ZSQ836** on cancer cell lines.

Principle of the CCK-8 Assay

The CCK-8 assay is based on the enzymatic reduction of the tetrazolium salt WST-8 by dehydrogenases present in metabolically active cells. This reaction produces a yellow-orange formazan dye that is soluble in the cell culture medium. The intensity of the color, measured as absorbance at approximately 450 nm, is directly proportional to the number of viable cells. In a



cytotoxicity assay, a decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.

Data Presentation

The following table summarizes hypothetical quantitative data from a CCK-8 assay measuring the cytotoxicity of **ZSQ836** on an ovarian cancer cell line (e.g., OVCAR8) after 72 hours of treatment. This data can be used to calculate the IC50 value of the compound.

ZSQ836 Concentration (μΜ)	Mean Absorbance (450 nm)	Standard Deviation	Cell Viability (%)
0 (Vehicle Control)	1.254	0.085	100.0
0.01	1.198	0.072	95.5
0.1	0.987	0.061	78.7
0.5	0.652	0.045	52.0
1	0.433	0.033	34.5
5	0.188	0.021	15.0
10	0.095	0.015	7.6
Blank	0.050	0.005	0.0

Note: This is example data and actual results may vary depending on the cell line, experimental conditions, and specific batch of **ZSQ836**.

Experimental Protocols

This section provides a detailed methodology for measuring the cytotoxicity of **ZSQ836** using the CCK-8 assay.

Materials and Equipment

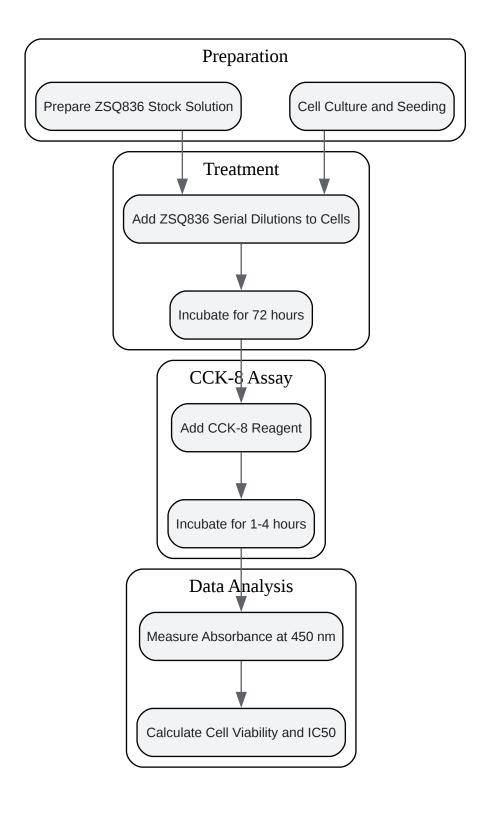
- ZSQ836 compound
- Cell Counting Kit-8 (CCK-8)



- Cancer cell line (e.g., OVCAR8, HEY, or SKOV3)[2]
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillinstreptomycin)
- 96-well cell culture plates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader with a 450 nm filter
- Sterile, multichannel pipettes and pipette tips
- Phosphate-buffered saline (PBS)
- Dimethyl sulfoxide (DMSO) for dissolving ZSQ836

Experimental Workflow





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Caption: Workflow for **ZSQ836** cytotoxicity assessment using CCK-8 assay.



Step-by-Step Protocol

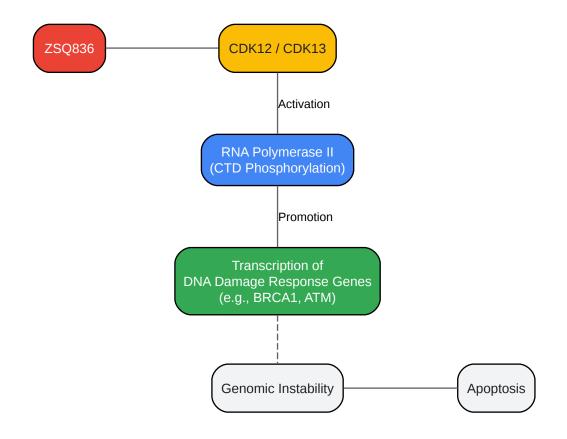
- · Cell Seeding:
 - Culture the chosen cancer cell line in complete medium until it reaches approximately 80% confluency.
 - 2. Trypsinize and resuspend the cells in fresh medium.
 - 3. Count the cells and adjust the concentration to 5×10^4 cells/mL.
 - 4. Seed 100 μL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
 - 5. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
- Compound Preparation and Treatment:
 - 1. Prepare a stock solution of **ZSQ836** in DMSO (e.g., 10 mM).
 - 2. Perform serial dilutions of the **ZSQ836** stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 0.5, 1, 5, 10 μM).
 - 3. Include a vehicle control (medium with the same concentration of DMSO as the highest **ZSQ836** concentration) and a blank control (medium only, no cells).
 - 4. After the 24-hour incubation, carefully remove the medium from the wells and add 100 μ L of the prepared **ZSQ836** dilutions or control medium to the respective wells.
 - 5. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[2]
- CCK-8 Assay:
 - 1. After the 72-hour treatment period, add 10 μ L of the CCK-8 solution to each well.
 - Be careful to not introduce bubbles into the wells, as they can interfere with the absorbance reading.
 - 3. Incubate the plate for 1-4 hours at 37°C in the CO2 incubator. The optimal incubation time may vary depending on the cell type and density.



- Data Acquisition and Analysis:
 - 1. Measure the absorbance of each well at 450 nm using a microplate reader.
 - Calculate the cell viability using the following formula: Cell Viability (%) = [(Asample Ablank) / (Acontrol Ablank)] x 100 Where:
 - Asample is the absorbance of the wells treated with ZSQ836.
 - Acontrol is the absorbance of the vehicle control wells.
 - Ablank is the absorbance of the blank wells (medium and CCK-8 only).
 - 3. Plot the cell viability (%) against the logarithm of the **ZSQ836** concentration to generate a dose-response curve.
 - 4. Determine the IC50 value, which is the concentration of **ZSQ836** that causes 50% inhibition of cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway





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Caption: **ZSQ836** inhibits CDK12/13, leading to reduced transcription of DNA damage response genes, genomic instability, and ultimately apoptosis.

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